molecular formula C8H16ClN B2719220 (7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2416218-34-1

(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride

Cat. No. B2719220
CAS RN: 2416218-34-1
M. Wt: 161.67
InChI Key: LXZYDFHXZDFHAN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azaspiro compounds involves various strategies . One approach involves the annulation of the cyclopentane ring, and the remaining two approaches involve the annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .

Scientific Research Applications

  • Peptide Synthesis and Dipeptide Synthons : The compound has been utilized in the synthesis of peptides. For instance, Suter et al. (2000) describe the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which is used as a dipeptide building block in peptide synthesis. This compound is part of a novel class of dipeptide synthons and has been successfully applied in the synthesis of nonapeptides, an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

  • Synthesis of Chiral Heterospirocyclic Amines : In another study, Stamm, Linden, and Heimgartner (2003) synthesized chiral heterospirocyclic 2H-azirin-3-amines, which are crucial for the development of 3-amino-2,3,4,5-tetrahydrofuran-3-carboxylic acid. These compounds are used in the synthesis of various dipeptides and have their configurations and solid-state conformations determined by X-ray crystallography (Stamm, Linden, & Heimgartner, 2003).

  • Nicotinic Acetylcholine Receptor Research : Quadri et al. (2017) identified silent agonists of α7 nicotinic acetylcholine receptors (nAChRs) based on a spirocyclic quinuclidine‐Δ2‐isoxazoline scaffold. These compounds are significant in understanding receptor desensitization and may have implications in drug design (Quadri et al., 2017).

  • Drug Discovery and Development : Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes. These compounds are proposed as multifunctional modules for drug discovery, indicating their potential in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

  • Antibacterial and Antitumor Activities : Research by Odagiri et al. (2013) on novel quinolines with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety demonstrated potent antibacterial activity against various respiratory pathogens. These compounds also exhibited promising profiles in preliminary toxicological and pharmacokinetic studies (Odagiri et al., 2013).

properties

IUPAC Name

(7R)-7-methyl-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHALSLLWBHGCL-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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